molecular formula C9H10O3 B053570 3-Methoxyphenylglyoxal hydrate CAS No. 118888-62-3

3-Methoxyphenylglyoxal hydrate

Cat. No.: B053570
CAS No.: 118888-62-3
M. Wt: 166.17 g/mol
InChI Key: PYZRPDUYVRBPMI-UHFFFAOYSA-N
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Scientific Research Applications

3-Methoxyphenylglyoxal hydrate is widely used in scientific research, particularly in the fields of chemistry and biology . In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is employed in proteomics research to study protein modifications and interactions . The compound’s ability to react with amino acids like arginine makes it valuable for studying protein structure and function.

Safety and Hazards

3-Methoxyphenylglyoxal hydrate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

3-Methoxyphenylglyoxal hydrate can be synthesized through several routes. One common method involves the synthesis from 3’-methoxyphenacyl bromide The reaction conditions and specific steps for this synthesis can vary, but generally involve the use of organic solvents and catalysts to facilitate the reaction

Chemical Reactions Analysis

3-Methoxyphenylglyoxal hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 3-Methoxyphenylglyoxal hydrate involves its ability to form covalent bonds with specific amino acids in proteins, particularly arginine . This interaction can lead to modifications in protein structure and function, which can be studied to understand various biological processes. The molecular targets and pathways involved in these interactions are still being explored, but the compound’s reactivity with amino acids is a key aspect of its mechanism of action.

Comparison with Similar Compounds

3-Methoxyphenylglyoxal hydrate can be compared to other similar compounds such as phenylglyoxal and methylglyoxal . Phenylglyoxal, for example, also contains both an aldehyde and a ketone functional group and is used in similar research applications . this compound is unique due to the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable tool in specific research contexts where the methoxy group plays a crucial role.

Properties

IUPAC Name

2,2-dihydroxy-1-(3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,9,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZRPDUYVRBPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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